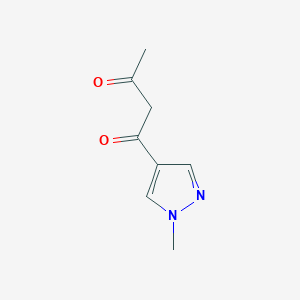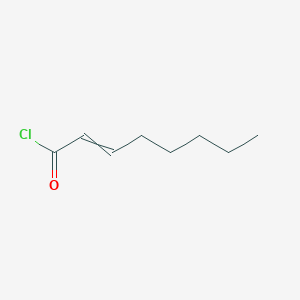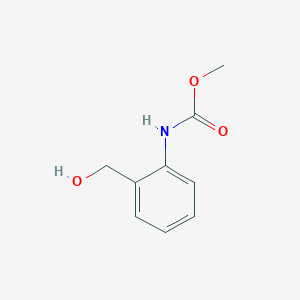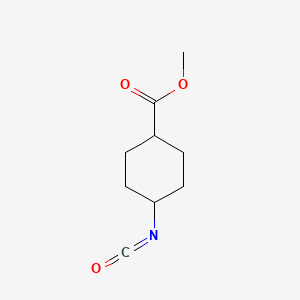
2-(5-氯-2-甲氧基苯基)乙胺盐酸盐
描述
科学研究应用
1. 代谢途径和代谢产物鉴定
Kanamori 等人(2002 年)的一项研究调查了大鼠中相关化合物 4-溴-2,5-二甲氧基苯乙胺 (2C-B) 的体内代谢。该研究鉴定了多种代谢产物,并提出了在大鼠中起作用的两种主要代谢途径,包括导致相应醛代谢产物的脱氨以及随后的还原或氧化,以及导致 O-脱甲基代谢产物的途径,随后对氨基进行乙酰化 (Kanamori 等人,2002 年)。
2. 合成和化学性质
Baarschers 和 Vukmanich(1986 年)的研究重点是甲氧氯衍生物的合成,提供了对类似化合物的化学性质和潜在修饰的见解 (Baarschers 和 Vukmanich,1986 年)。
3. 毒代动力学和分析毒理学
Richter 等人(2019 年)对 NBOMe 衍生物的毒代动力学和分析毒理学进行了研究,涉及 I 期和 II 期代谢以及血浆蛋白结合。这项研究与了解类似化合物在生物系统中的行为有关 (Richter 等人,2019 年)。
4. 细胞色素 P450 的对映选择性代谢
Hu 和 Kupfer(2002 年)研究了人细胞色素 P450 对甲氧氯(一种结构相似的化合物)的代谢,证明了对映选择性代谢,各种 P450 亚型对选择性对映异构体的形成有显着差异 (Hu 和 Kupfer,2002 年)。
5. 细菌物种的还原性脱氯
Satsuma 和 Masuda(2012 年)研究了环境细菌物种对甲氧氯(一种有机氯杀虫剂)的脱氯作用,强调了细菌在类似化合物的一级脱氯中的作用 (Satsuma 和 Masuda,2012 年)。
6. 在神经药理学中的作用
Elmore 等人(2018 年)研究了 N-(2-甲氧基苄基)-2,5-二甲氧基苯乙胺 (NBOMe) 致幻剂的神经药理学,提供了对其对中枢神经系统影响的见解,这可能与了解类似化合物的药理学方面有关 (Elmore 等人,2018 年)。
7. 衍生物的抗氧化活性
Thanuja 等人(2022 年)合成了苯偶姻的衍生物,包括 2-苯肼-1-羟基、1-[2-氯苯基]-2-4'-甲氧基苯基] 乙烷,并研究了它们的抗氧化活性。这项研究与了解类似化合物的抗氧化潜力有关 (Thanuja 等人,2022 年)。
作用机制
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. For instance, similar compounds have been known to inhibit the activity of certain enzymes, leading to changes in biochemical processes .
Biochemical Pathways
For example, some compounds can affect the synthesis of other organic compounds through alkylation reactions .
Result of Action
Related compounds have been known to have various effects at the molecular and cellular level, such as inhibiting enzyme activity .
Action Environment
The action, efficacy, and stability of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.
生化分析
Biochemical Properties
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of monoamines in the system .
Cellular Effects
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling. Additionally, it can alter the expression of certain genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its binding interactions with biomolecules. It can bind to the active site of MAO, leading to enzyme inhibition. This inhibition results in increased levels of monoamines, which can affect neurotransmission and other physiological processes. Furthermore, the compound can activate or inhibit other enzymes and receptors, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and alterations in behavior . Threshold effects have been observed, where a specific dosage range produces the desired effects without causing toxicity.
Metabolic Pathways
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in the system. Additionally, it may influence the activity of co-factors involved in metabolic reactions .
Transport and Distribution
The transport and distribution of 2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
2-(5-Chloro-2-methoxyphenyl)ethan-1-amine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAHWYZVLIKBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)




![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)

![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)



